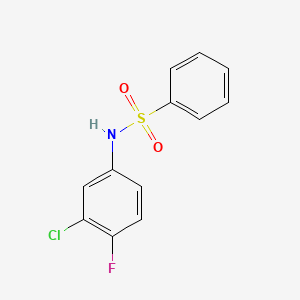

N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Description

N-(3-Chloro-4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group linked to a 3-chloro-4-fluorophenyl moiety. This compound is commercially available (e.g., Alfa Aesar product H59892, 97% purity) and serves as a structural scaffold for synthesizing bioactive molecules . Its molecular formula is C₁₂H₉ClFNO₂S (calculated molecular weight: 285.73 g/mol).

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-11-8-9(6-7-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYPGLCNYADNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

N-(3-chloro-4-fluorophenyl)benzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The chloro and fluoro groups can be replaced with other functional groups.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to form different derivatives.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling, leading to biaryl compounds.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity. Notably, it has shown promise in:

- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria by interfering with folate synthesis.

- Anticancer Activity : Demonstrated antiproliferative effects against cancer cell lines such as HeLa and MCF-7, inducing apoptosis at low concentrations (IC50 values below 100 µM).

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 34 | Apoptosis induction |

| MCF-7 | 36 | Apoptosis induction |

| HCT-116 | 36 | Apoptosis induction |

Medicine

The therapeutic potential of this compound has been explored in the context of:

- Anti-inflammatory Properties : Investigated as a COX-2 inhibitor for treating inflammation-related disorders.

- Combination Therapies : Studies indicate that it may enhance the efficacy of conventional chemotherapeutics like doxorubicin through synergistic effects.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:

- Material Science : Development of polymers or coatings.

- Chemical Manufacturing : Serving as a building block for synthesizing other compounds.

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluated various benzenesulfonamide derivatives for anticancer activity, noting that compounds with chloro or fluoro substitutions exhibited enhanced cytotoxicity against cancer cells. The most active compounds induced significant morphological changes indicative of apoptosis.

- Combination Therapies : Research explored the use of this compound alongside doxorubicin and temozolomide, revealing a synergistic effect that could improve therapeutic outcomes in resistant cancer types.

- Inhibition Studies : Enzyme inhibition assays demonstrated that this compound effectively inhibits carbonic anhydrase (CA), which is often overexpressed in tumors. This inhibition could alter pH levels within tumor microenvironments, potentially enhancing concurrent therapies' efficacy.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(3-chloro-4-fluorophenyl)benzenesulfonamide and related sulfonamides:

Key Observations :

- Methoxy groups (e.g., H57770 in ) increase electron density, which may alter reactivity or binding interactions .

- Hybrid Structures: Compound 23d () incorporates a quinoline-carbamoyl moiety, increasing molecular complexity and melting point (285–286°C) compared to simpler sulfonamides .

Crystallographic and Analytical Data

- Crystal Packing : Related sulfonamides (e.g., ) exhibit hydrogen-bonding networks involving sulfonamide N–H and sulfonyl oxygen atoms, which stabilize their crystal structures .

- Validation Tools : Software like SHELX () and structure-validation protocols () are critical for confirming the integrity of sulfonamide derivatives in crystallographic studies .

Biological Activity

N-(3-chloro-4-fluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C₁₂H₈ClF N₂O₂S

- Molecular Weight : 300.74 g/mol

The presence of the sulfonamide group is critical for its biological activity, as it can form hydrogen bonds with target enzymes, thereby influencing their function.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide moiety can inhibit the activity of enzymes involved in folate synthesis, a pathway crucial for bacterial growth. This mechanism is similar to that of traditional sulfa drugs, which are known to exhibit antimicrobial properties.

Additionally, the chloro and fluoro substituents on the phenyl ring may enhance the compound's binding affinity and specificity towards its biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, making this compound potentially useful in treating bacterial infections. Studies have shown that compounds within this class can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of benzenesulfonamides have demonstrated promising antiproliferative effects against cancer cell lines such as HeLa and MCF-7. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating significant cytotoxicity at low concentrations (below 100 µM) .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 34 | Apoptosis induction |

| MCF-7 | 36 | Apoptosis induction |

| HCT-116 | 36 | Apoptosis induction |

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluated various benzenesulfonamide derivatives for their anticancer activity, noting that compounds with chloro or fluoro substitutions exhibited enhanced cytotoxicity against cancer cells . The most active compounds were found to induce significant morphological changes indicative of apoptosis.

- Combination Therapies : In research exploring combination therapies, this compound was tested alongside conventional chemotherapeutics like doxorubicin and temozolomide. The results suggested a synergistic effect that could enhance therapeutic outcomes in resistant cancer types .

- Inhibition Studies : Enzyme inhibition assays demonstrated that this compound could effectively inhibit carbonic anhydrase (CA), an enzyme often overexpressed in tumors. This inhibition could lead to altered pH levels within tumor microenvironments, potentially enhancing the efficacy of concurrent therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Route 1 : Sulfonylation of 3-chloro-4-fluoroaniline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .

- Route 2 : Chlorination of pre-synthesized sulfonamide derivatives using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (e.g., 40–60°C) to introduce additional substituents .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Use FT-IR and NMR to confirm purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodology :

- Spectroscopy :

- 1H/13C NMR : Assign signals for sulfonamide (NH ~10 ppm) and aromatic protons (δ 7–8 ppm). Use DEPT-135 to confirm CH₂/CH₃ absence .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL (R factor < 0.05) to resolve bond lengths/angles and validate via PLATON .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to investigate the role of halogen substituents in this compound derivatives?

- Methodology :

- Derivative Synthesis : Replace Cl/F with other halogens (e.g., Br, I) or electron-withdrawing groups (e.g., NO₂, CF₃) .

- Bioassays : Test antimicrobial activity (MIC assays) or kinase inhibition (IC₅₀ via fluorescence polarization). Compare with analogs like 4-chloro-N-(3-chlorophenyl)benzenesulfonamide (enhanced activity with Cl) .

- Data Analysis : Use multivariate regression to correlate substituent electronegativity with activity. Address outliers via crystallographic validation of molecular conformation .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., carbonic anhydrase). Parameterize halogen bonds using force fields like OPLS4 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF to identify critical binding residues.

- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address contradictions in biological activity data across different this compound derivatives?

- Methodology :

- Control Experiments : Verify purity of derivatives via HPLC-MS. Test for off-target effects using orthogonal assays (e.g., SPR vs. fluorescence).

- Structural Analysis : Resolve discrepancies via SCXRD to confirm if activity differences arise from crystal packing or conformational flexibility .

- Meta-Analysis : Compare datasets across literature (e.g., PubChem BioAssay) to identify trends in halogen substitution effects .

Q. What strategies can be employed for the regioselective synthesis of novel this compound analogs with modified electronic properties?

- Methodology :

- Directed Functionalization : Use Pd-catalyzed C–H activation to introduce substituents at specific positions (e.g., para to sulfonamide). Optimize with ligands like BrettPhos .

- Protecting Groups : Temporarily mask the sulfonamide NH with Boc groups to direct electrophilic substitution .

- Electrochemical Methods : Apply controlled-potential electrolysis to achieve selective halogenation or nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.